- Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amides, Synlett, 2010, (8), 1273-1275

Cas no 959-66-0 (2-Benzoylacetanilide)

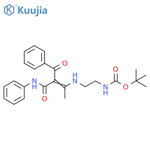

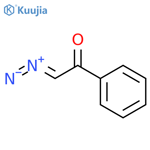

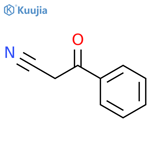

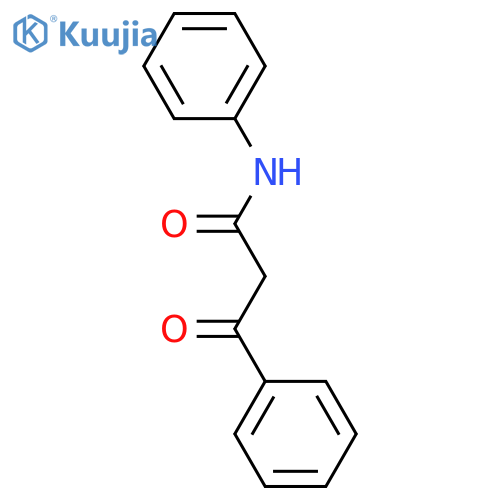

2-Benzoylacetanilide structure

Produktname:2-Benzoylacetanilide

2-Benzoylacetanilide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-Oxo-N,3-diphenylpropanamide

- 2-BENZOYLACETANILIDE

- 2-BENZOYLACETOANILIDE

- N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan

- ilide

- N,3-Diphenyl-3-oxopropionamide

- N-Phenyl-β-oxobenzenepropanamide

- Acetanilide BP

- USP

- Benzoylacetanilide

- 3-Oxo-3-phenylpropionanilide

- Benzenepropanamide, .beta.-oxo-N-phenyl-

- Acetamide,N-(2-benzoylphenyl)-

- XRZDIHADHZSFBB-UHFFFAOYSA-N

- 3-oxo-3-phenyl-N-phenylpropanamide

- NSC210265

- alpha-Benzoylacetanilide

- Benzoylacetoanilide; 98%

- .alpha.-Benzoylacetanilide

- .alpha.-Benzoylacetoanilide

- Oprea1_091654

- MLS001180391

- 3-oxo-

- Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)

- β-Oxo-N-phenylbenzenepropanamide (ACI)

- N-Phenylbenzoylacetamide

- NSC 210265

- MFCD00003084

- 2-Benzoylacetanilide, 98%

- J-640238

- HMS1760D03

- NSC-210265

- SMR000476093

- AKOS000266773

- UNII-F2F5R8VPP9

- 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile

- SCHEMBL1098345

- CHEMBL1704955

- F2F5R8VPP9

- D88713

- J-800245

- J-640246

- 3-Oxo-N,3-diphenylpropanamide #

- AF-628/30935026

- 3-oxo-N,3-diphenyl-propionamide

- propanamide, 3-oxo-3,N-diphenyl-

- [Bis(3Facetoxy)iodo]pentafluorobenzene

- HMS2804A18

- AS-59721

- EN300-16262

- Z55119693

- AC-907/25014381

- B0904

- NS00040466

- EINECS 213-503-7

- 959-66-0

- DTXSID00242024

- 2-Benzoylacetanilide

-

- MDL: MFCD00003084

- Inchi: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)

- InChI-Schlüssel: XRZDIHADHZSFBB-UHFFFAOYSA-N

- Lächelt: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 239.09500

- Monoisotopenmasse: 239.094629

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 4

- Komplexität: 289

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: 5

- XLogP3: 3.2

- Topologische Polaroberfläche: 46.2

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.205

- Schmelzpunkt: 105.0 to 108.0 deg-C

- Siedepunkt: 473.6°C at 760 mmHg

- Flammpunkt: 194.5°C

- Brechungsindex: 1.624

- Löslichkeit: acetone: soluble25mg/mL, clear, colorless to faintly yellow

- PSA: 46.17000

- LogP: 2.97110

- Löslichkeit: Löslich in Ethanol und Chloroform, leicht löslich in Wasser und Benzol

2-Benzoylacetanilide Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H332-H335

- Warnhinweis: P261-P280-P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:2

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26; S36/37/39

- RTECS:AB4542950

- Lagerzustand:Inert atmosphere,Room Temperature(BD71129)

- Risikophrasen:R36/37/38

2-Benzoylacetanilide Zolldaten

- HS-CODE:2924299090

- Zolldaten:

China Zollkodex:

2924299090Übersicht:

Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung zu, Verpackung

Zusammenfassung:

299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

2-Benzoylacetanilide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-1g |

N-Phenylbenzoylacetamide |

959-66-0 | 98% | 1g |

¥90.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-5g |

N-Phenylbenzoylacetamide |

959-66-0 | 98% | 5g |

¥266.00 | 2024-04-23 | |

| Enamine | EN300-16262-10.0g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 10.0g |

$173.0 | 2025-03-21 | |

| TRC | B207923-100mg |

2-Benzoylacetanilide |

959-66-0 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM304835-100g |

2-Benzoylacetanilide |

959-66-0 | 95% | 100g |

$219 | 2021-06-16 | |

| Fluorochem | 226655-25g |

3-Oxo-N,3-diphenylpropanamide |

959-66-0 | 95% | 25g |

£81.00 | 2022-02-28 | |

| Enamine | EN300-16262-25.0g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 25.0g |

$253.0 | 2025-03-21 | |

| Ambeed | A503927-5g |

2-Benzoylacetanilide |

959-66-0 | 98% | 5g |

$29.0 | 2025-02-20 | |

| Enamine | EN300-16262-0.1g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 0.1g |

$26.0 | 2025-03-21 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80780-5mg |

2-Benzoylacetanilide |

959-66-0 | 98.0% | 5mg |

¥100 | 2021-05-07 |

2-Benzoylacetanilide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; 40 min, rt

1.2 Reagents: Sodium acetate Solvents: Water ; rt

1.2 Reagents: Sodium acetate Solvents: Water ; rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt

Referenz

- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ; -78 °C; 25 min, -78 °C

1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- Scaffold hopping approach on the route to selective tankyrase inhibitors, European Journal of Medicinal Chemistry, 2014, 87, 611-623

Synthetic Routes 4

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid

Referenz

- Nucleophilic behavior of 1-substituted morpholino ethenes, Tetrahedron, 1978, 34(16), 2537-43

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

Referenz

- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles, Tetrahedron Letters, 2016, 57(30), 3298-3302

Synthetic Routes 8

Reaktionsbedingungen

1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 6 h, 60 °C

Referenz

- Pd-Catalyzed Carbonylation of Diazo Compounds at Atmospheric Pressure: A Catalytic Approach to Ketenes, Journal of the American Chemical Society, 2011, 133(12), 4330-4341

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 3 min, 178 °C

Referenz

- An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation, Tetrahedron Letters, 2003, 44(43), 7957-7959

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ; 1 h, 150 °C

Referenz

- Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-Pyridones, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2084-2088

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamine, Zhurnal Organicheskoi Khimii, 1988, 24(1), 210-17

Synthetic Routes 14

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 36 h

Referenz

- Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room Temperature, Organic Letters, 2021, 23(21), 8189-8193

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane , Water ; 12 h, 80 °C

Referenz

- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: Tetrahydrofuran ; 22 - 30 h, 80 °C

Referenz

- Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivatives, Tetrahedron Letters, 2021, 79,

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Toluene ; rt

1.2 rt; 1 - 3 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7

1.2 rt; 1 - 3 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7

Referenz

- Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic Center, Chemistry - A European Journal, 2012, 18(20), 6152-6157

Synthetic Routes 20

2-Benzoylacetanilide Raw materials

- 3-Oxo-3-phenylpropanoic acid

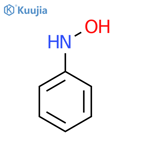

- N-Phenylhydroxylamine

- Ethyl benzoylacetate

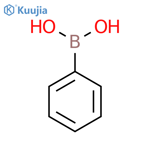

- Phenylboronic acid

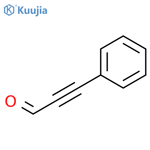

- 3-Phenylpropiolaldehyde

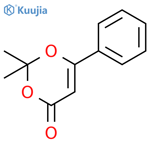

- 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-phenyl-

- 3-oxo-3-phenyl-propanenitrile

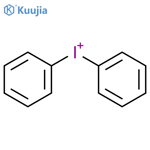

- Iodonium, diphenyl-

- Acetophenone

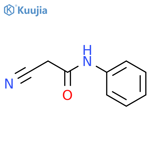

- 2-Cyano-N-phenylacetamide

- 2-Propenamide, 3-(4-morpholinyl)-N,3-diphenyl-

- alpha-diazoacetophenone

- Carbamic acid, N-[2-[[2-benzoyl-1-methyl-3-oxo-3-(phenylamino)-1-propen-1-yl]amino]ethyl]-, 1,1-dimethylethyl ester

2-Benzoylacetanilide Preparation Products

2-Benzoylacetanilide Verwandte Literatur

-

Kun Liu,Xinye Shang,Yuyu Cheng,Xiaoyong Chang,Pengfei Li,Wenjun Li Org. Biomol. Chem. 2018 16 7811

-

Likai Xia,Yong Rok Lee RSC Adv. 2014 4 36905

-

Raju S. Thombal,Seoung-Tae Kim,Mu-Hyun Baik,Yong Rok Lee Chem. Commun. 2019 55 2940

-

Fushuai Li,Xuling Chen,Shuai Liang,Zhenyan Shi,Pengfei Li,Wenjun Li Org. Chem. Front. 2020 7 3446

-

Shizuka Mei Bautista Maezono,Ga Eul Park,Yong Rok Lee Org. Chem. Front. 2018 5 3447

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone

959-66-0 (2-Benzoylacetanilide) Verwandte Produkte

- 33228-40-9(N-(4-Pentanoylphenyl)acetamide)

- 7470-51-1(N-(4-acetylphenyl)propanamide)

- 2228303-21-5(3-(2-cyclopropylphenoxy)azetidine)

- 1956364-04-7(4-(adamantan-1-yl)but-2-enal)

- 1394811-64-3(N-(2-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide)

- 866589-73-3(3-(4-fluorophenyl)-5-(3-fluorophenyl)methyl-8-methoxy-5H-pyrazolo4,3-cquinoline)

- 2228879-57-8(4-(3-methylfuran-2-yl)methylpiperidine)

- 2137072-20-7((2S,3R)-1-bromo-3-methoxybutan-2-amine)

- 2249469-26-7(3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one)

- 1341278-37-2(1-3-chloro-4-(4-methyl-1H-pyrazol-1-yl)phenylethan-1-one)

Empfohlene Lieferanten

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge

上海贤鼎生物科技有限公司

Gold Mitglied

CN Lieferant

Großmenge

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge